Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate
Description
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a partially saturated pyrrolopyridine core with a methyl ester group at the 6-position. This structure is pivotal in medicinal chemistry as a precursor for bioactive molecules, particularly in kinase inhibitor and G protein-coupled receptor (GPCR) modulator synthesis . Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 176.18 g/mol (CAS: 1015609-11-6) . The dihydro moiety (2,3-dihydro) introduces conformational rigidity, influencing binding affinity in drug-receptor interactions .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h4-5,10H,2-3H2,1H3 |
InChI Key |
QJCXVYQZFADTKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCN2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolopyridines .
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Saturation
(a) Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
- Structure : Fully aromatic pyrrolopyridine with a methyl ester at the 3-position.
- Molecular Weight : 176.18 g/mol (CAS: 1015609-11-6) .
- Similarity Score : 0.80 (structural similarity to the target compound) .
(b) Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Structure : Ethyl ester at the 6-position and N-methyl substitution.
- Molecular Weight: Higher due to ethyl vs.
- Key Difference : Ethyl ester enhances lipophilicity, while N-methylation may improve metabolic stability .
(c) Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Physicochemical Properties
<sup>*</sup>LogP values estimated via computational models.
Pharmacological Relevance
- Target Compound : Intermediate for angiotensin II receptor antagonists (e.g., analogs of losartan and valsartan) .
- Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate : Used in kinase inhibitor development due to its tunable reactivity .
- Methyl 3-bromo Derivative : Key intermediate for Suzuki-Miyaura couplings in drug candidate optimization .
Key Research Findings
- Crystallography: Structural analogs (e.g., methyl 5,9-dioxo-thienobenzothiazine carboxylates) exhibit hydrogen-bonding patterns critical for crystal packing, a feature likely shared by the target compound .
- Database Prevalence : Over 250,000 small-molecule crystal structures in the Cambridge Structural Database (CSD) include pyrrolopyridine derivatives, underscoring their synthetic utility .
- Patent Activity : Solid forms of related pyrrolopyridine carboxylates are patented for improved bioavailability (e.g., EP Bulletin 2023) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
